molecular formula C22H19BrN2O3 B12446600 2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide

2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide

Cat. No.: B12446600
M. Wt: 439.3 g/mol
InChI Key: YXCKJJVXQZQVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a carbonyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide typically involves the condensation of 2-bromobenzoyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of new benzamide derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-chlorophenyl)benzamide
  • 2-bromo-N-(4-fluorophenyl)benzamide
  • 2-bromo-N-(4-methoxyphenyl)benzamide

Uniqueness

2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-bromo-N-[4-[(4-ethoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H19BrN2O3/c1-2-28-18-13-7-15(8-14-18)21(26)24-16-9-11-17(12-10-16)25-22(27)19-5-3-4-6-20(19)23/h3-14H,2H2,1H3,(H,24,26)(H,25,27)

InChI Key

YXCKJJVXQZQVKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.